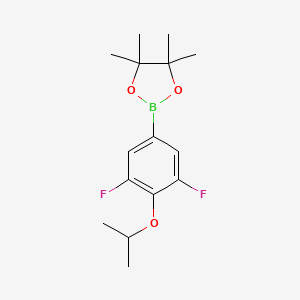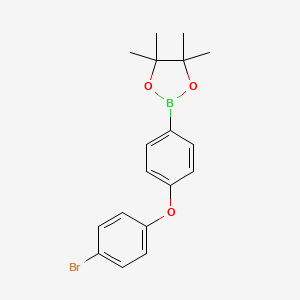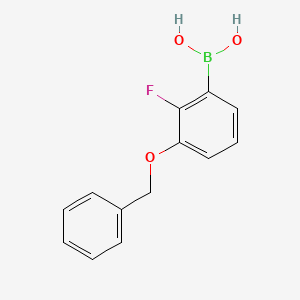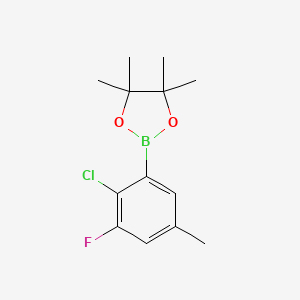
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester is a boronic acid derivative that has garnered significant attention in various fields of scientific research. Its structural features make it a valuable compound in organic synthesis, medicinal chemistry, and material science. The combination of methoxy and methylthio substituents on the pyridine ring, along with the boronic acid ester functionality, offers unique reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One of the common synthetic routes for (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester involves the borylation of 6-methoxy-5-(methylthio)pyridine. This can be achieved through a transition-metal-catalyzed process, typically using palladium or copper catalysts.
Another method involves the direct lithiation of the pyridine ring followed by a reaction with boronic acid pinacol ester under mild conditions.
Industrial Production Methods:
Industrially, the synthesis can be scaled up using continuous flow reactors which provide better control over reaction conditions, leading to higher yields and purity. These reactors are beneficial for handling hazardous reagents and optimizing reaction times.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, modifying its electronic properties.
Substitution: Electrophilic and nucleophilic substitutions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various electrophiles and nucleophiles can be introduced using reagents such as halogenating agents or organometallic compounds.
Major Products Formed from These Reactions:
Sulfoxides, sulfones, halogenated pyridines, and various other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Utilized as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex molecules.
Biology:
Investigated for its potential as a biochemical probe to study enzyme functions and protein-ligand interactions due to its boronic acid moiety which can reversibly bind to diols.
Medicine:
Explored for its potential as a therapeutic agent, particularly in the development of boron-based drugs for cancer treatment, exploiting the boron neutron capture therapy (BNCT).
Industry:
Used in the creation of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with various metals and organic molecules.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects:
The compound's mechanism of action in biological systems often involves the interaction of the boronic acid group with biomolecules containing diols. This interaction can inhibit enzymes or modulate protein activities.
Molecular Targets and Pathways Involved:
Targets include serine proteases, glycoproteins, and other enzymes with active-site diols. The pathways affected can involve signal transduction, metabolism, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Pyridinylboronic acids with different substituents (e.g., 2,6-dimethoxypyridin-3-ylboronic acid pinacol ester).
Boronic acid derivatives with similar structures but varying functional groups.
Propriétés
IUPAC Name |
2-methoxy-3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-7-10(19-6)11(16-5)15-8-9/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJMAPWJLAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














